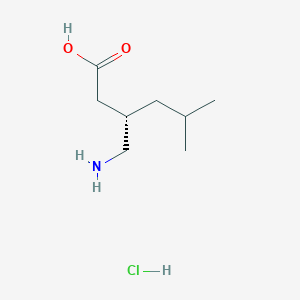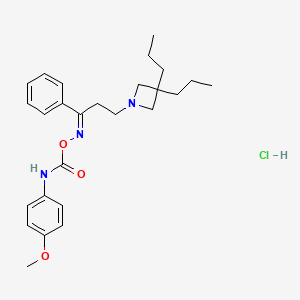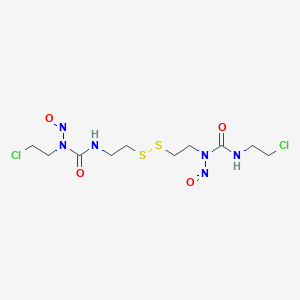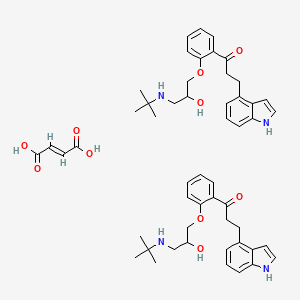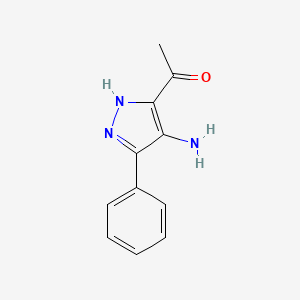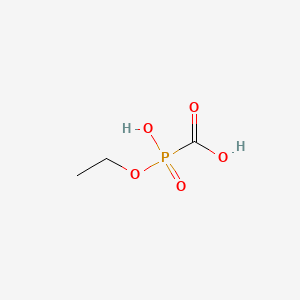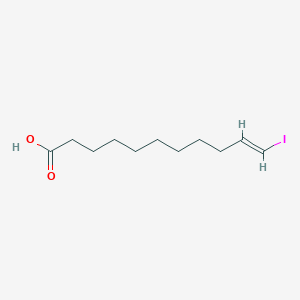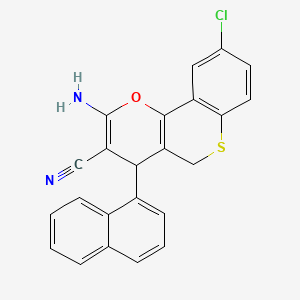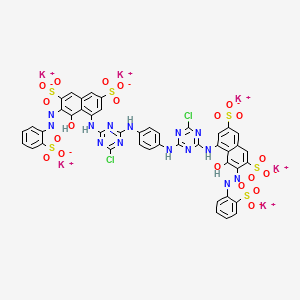
Hexapotassium 4,4'-(1,4-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(5-hydroxy-6-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexapotassium 4,4'-(1,4-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(5-hydroxy-6-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate) is a useful research compound. Its molecular formula is C44H24Cl2K6N14O20S6 and its molecular weight is 1566.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexapotassium 4,4'-(1,4-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(5-hydroxy-6-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexapotassium 4,4'-(1,4-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(5-hydroxy-6-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate) including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
The preparation methods for EINECS 298-495-3 involve synthetic routes and reaction conditions that are tailored to its chemical structure. While specific details about its synthesis are not provided in the search results, general methods for synthesizing similar compounds often include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is used for the quantification of small molecules in various samples.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This method involves using a mobile phase containing acetonitrile, water, and phosphoric acid.
Analyse Chemischer Reaktionen
EINECS 298-495-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions depend on the desired products. Common reagents may include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions are typically derivatives of the original compound, tailored for specific applications in research and industry .
Wissenschaftliche Forschungsanwendungen
EINECS 298-495-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Employed in studies involving biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various commercial products and materials
Wirkmechanismus
The mechanism of action of EINECS 298-495-3 involves its interaction with specific molecular targets and pathways. While detailed information about its mechanism is not provided in the search results, similar compounds often exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating biological processes .
Vergleich Mit ähnlichen Verbindungen
EINECS 298-495-3 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures and properties but differ in their specific applications and effects. Some similar compounds include:
Amyl Nitrite: Used as a vasodilator and in the treatment of certain medical conditions.
Bismuth Tetroxide: Employed in various industrial applications.
Mercurous Oxide: Known for its use in certain chemical reactions and industrial processes.
EINECS 298-495-3 stands out due to its unique combination of properties and applications, making it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
93805-14-2 |
|---|---|
Molekularformel |
C44H24Cl2K6N14O20S6 |
Molekulargewicht |
1566.6 g/mol |
IUPAC-Name |
hexapotassium;5-[[4-chloro-6-[4-[[4-chloro-6-[[8-hydroxy-3,6-disulfonato-7-[(2-sulfonatophenyl)diazenyl]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C44H30Cl2N14O20S6.6K/c45-39-51-41(55-43(53-39)49-27-17-23(81(63,64)65)13-19-15-31(85(75,76)77)35(37(61)33(19)27)59-57-25-5-1-3-7-29(25)83(69,70)71)47-21-9-11-22(12-10-21)48-42-52-40(46)54-44(56-42)50-28-18-24(82(66,67)68)14-20-16-32(86(78,79)80)36(38(62)34(20)28)60-58-26-6-2-4-8-30(26)84(72,73)74;;;;;;/h1-18,61-62H,(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H2,47,49,51,53,55)(H2,48,50,52,54,56);;;;;;/q;6*+1/p-6 |
InChI-Schlüssel |
IXANHRIECIXNKD-UHFFFAOYSA-H |
Kanonische SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=C8C(=CC(=C7)S(=O)(=O)[O-])C=C(C(=C8O)N=NC9=CC=CC=C9S(=O)(=O)[O-])S(=O)(=O)[O-])Cl)O)S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


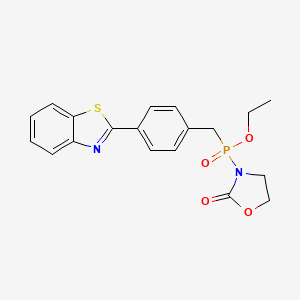
![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
